REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]2[C:7]([N:9]([CH2:12][CH2:13][C:14]([CH2:16]Br)=O)[C:10](=[O:11])[C:4]2=[CH:3][CH:2]=1)=[O:8].[NH2:18][C:19]([NH2:21])=[S:20].[ClH:22]>C(O)CC>[CH:1]1[CH:6]=[C:5]2[C:7]([N:9]([CH2:12][CH2:13][C:14]3[N:18]=[C:19]([NH2:21])[S:20][CH:16]=3)[C:10](=[O:11])[C:4]2=[CH:3][CH:2]=1)=[O:8].[ClH:22] |f:4.5|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)CBr
|
Name
|
|
Quantity
|
25.71 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1.5 hour
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with n-propanol and ether
|
Type
|
CUSTOM
|
Details
|
After air drying
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)N.Cl
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.121 mol | |
AMOUNT: MASS | 37.51 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |